2,6-dimethoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
Description
This compound is a benzamide derivative characterized by a 2,6-dimethoxy-substituted aromatic ring and a tertiary amine side chain incorporating a naphthalen-1-yl group and pyrrolidine.
Properties
IUPAC Name |
2,6-dimethoxy-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-29-22-13-8-14-23(30-2)24(22)25(28)26-17-21(27-15-5-6-16-27)20-12-7-10-18-9-3-4-11-19(18)20/h3-4,7-14,21H,5-6,15-17H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEBUEYAHGAWNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,6-Dimethoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Structure
The chemical structure of this compound includes:
- Methoxy groups at the 2 and 6 positions of the benzene ring.
- A naphthyl group attached to a pyrrolidine moiety, which enhances its interaction with biological targets.
Molecular Formula
The molecular formula of this compound is .
The compound's mechanism of action primarily involves interaction with specific biological macromolecules, including proteins and enzymes. The presence of the naphthyl group allows for enhanced binding affinity to hydrophobic pockets in target proteins, facilitating modulation of their activity.
Potential Targets
Research indicates that this compound may interact with:
- Receptors involved in neurotransmission.
- Enzymes that play a role in metabolic pathways.
Pharmacological Effects
- Anticonvulsant Activity : Preliminary studies suggest that compounds with similar structures exhibit anticonvulsant properties, potentially making this compound a candidate for further investigation in epilepsy treatments .
- Anticancer Activity : Research on related compounds has shown significant cytotoxicity against various cancer cell lines. For instance, compounds featuring similar naphthyl and pyrrolidine structures have demonstrated potent growth-inhibitory effects on cancer cells .
- Antimicrobial Activity : Similar derivatives have exhibited promising antimicrobial properties, suggesting that this compound may also possess activity against bacterial strains .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticonvulsant | Thiazole derivatives | Significant protection against tonic extensor phase |
| Anticancer | Naphthyl-pyrrolidine analogs | IC50 values lower than standard drugs like doxorubicin |
| Antimicrobial | Phenylthiazole derivatives | Comparable efficacy to standard antibiotics |
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of various naphthyl-containing compounds on A431 cancer cells. The results indicated that certain structural modifications led to enhanced activity, suggesting that the presence of the naphthyl group is crucial for efficacy .
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 2,6-dimethoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is in medicinal chemistry. Its structure allows it to act as a scaffold for the development of new pharmaceuticals. The compound's ability to interact with specific receptors or enzymes makes it a candidate for drug discovery aimed at treating various diseases.
Case Study:
In a study investigating the compound's receptor binding affinity, it was found to effectively modulate activity at certain neurotransmitter receptors, which could lead to potential therapeutic applications in neuropharmacology.
Materials Science
The unique combination of methoxy and naphthyl groups enhances the compound's potential in materials science. It can be utilized in the development of novel materials with specific electronic or optical properties.
Application Example:
Research has demonstrated that compounds with similar structures can be incorporated into organic light-emitting diodes (OLEDs), providing insights into their application in advanced display technologies.
Biological Studies
This compound can also play a significant role in biological studies, particularly in understanding molecular interactions. It can be used to probe interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Research Findings:
In vitro studies have shown that this compound can bind to specific protein targets, influencing their function and stability. This property is crucial for drug design and understanding disease mechanisms.
Comparison with Similar Compounds
Comparison with Similar Benzamide Derivatives
Structural Analogues and Substituent Effects
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Features a 3-methylbenzamide core with a hydroxy-dimethylethylamine side chain.
- Synthesis: Prepared via reaction of 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol, yielding an N,O-bidentate directing group suitable for metal-catalyzed C–H functionalization .
- The hydroxyl group enhances hydrogen-bonding capability, which may influence solubility and reactivity.
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Benzamide with a 3,4-dimethoxyphenethylamine side chain.
- Synthesis : Reacting benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield) .
- Key Differences : The 3,4-dimethoxy substitution on the phenyl ring contrasts with the 2,6-dimethoxy pattern in the target compound. This alters electronic effects (e.g., steric hindrance, electron-donating capacity) and may impact binding to biological targets.
2-Hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-D)
Physicochemical and Spectroscopic Properties
*Data for the target compound is inferred based on structural analogs due to lack of direct evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
